molecular formula C14H11NO2 B3023318 4-Nitrostilbene CAS No. 4003-94-5

4-Nitrostilbene

Cat. No.: B3023318
CAS No.: 4003-94-5
M. Wt: 225.24 g/mol
InChI Key: ZISCOWXWCHUSMH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring. Stilbenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Nitrostilbene can be compared with other stilbene derivatives, such as:

Uniqueness: this compound stands out due to its nitro group, which imparts unique electronic properties and reactivity compared to other stilbenes. This makes it particularly useful in photochemical studies and the development of materials with specific optical properties .

Properties

IUPAC Name

1-nitro-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCOWXWCHUSMH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314725
Record name trans-4-Nitrostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-20-8, 4003-94-5, 6624-53-9
Record name trans-4-Nitrostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stilbene, 4-nitro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrostilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-4-Nitrostilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-p-Nitrostilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-Nitrostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSTILBENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the procedure of Example 5 benzyltriphenylphosphonium chloride (0.1 mole) and 4-nitrobenzaldehyde (0.1 mole) are reacted to give 4-nitrostilbene. The 4-nitrostilbene is reduced with palladium on charcoal as the catalyst to 4-(2'-phenethyl)aniline, m.p. 46°-50° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrostilbene
Reactant of Route 2
Reactant of Route 2
4-Nitrostilbene
Reactant of Route 3
Reactant of Route 3
4-Nitrostilbene
Reactant of Route 4
Reactant of Route 4
4-Nitrostilbene
Reactant of Route 5
Reactant of Route 5
4-Nitrostilbene
Reactant of Route 6
Reactant of Route 6
4-Nitrostilbene
Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrostilbene?

A: this compound has the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including:* Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups like nitro (NO2) and aromatic C=C bonds. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows absorption bands related to electronic transitions, especially those involving the conjugated π-system. [, , , ]

Q3: How does the nitro group in this compound influence its properties?

A: The nitro group is a strong electron-withdrawing group, significantly impacting this compound's electronic structure and properties. It enhances the molecule's:* Polarity: Increases the dipole moment, affecting solubility and interactions with polar solvents. [, ]* Photophysical properties: Influences absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. [, , , ]* Reactivity: Makes the molecule susceptible to nucleophilic attack at the β-carbon of the stilbene double bond. []

Q4: What is the thermal stability of this compound?

A: Thermogravimetric analysis (TGA) indicates that polymers containing this compound moieties typically start to decompose around 250°C. [, ]

Q5: In what solvents is this compound soluble?

A: this compound exhibits solubility in various organic solvents, including:* Polar aprotic solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone. [, , , ]* Less polar solvents: Dichloromethane, ethyl methyl ketone. [, ]* Non-polar solvents: Toluene. []Solubility is generally higher in polar solvents due to the molecule's dipole moment.

Q6: How does solvent polarity affect the excited state dynamics of this compound?

A: Solvent polarity significantly influences the excited state behavior of this compound:* Non-polar solvents: The excited singlet state (S1) decays rapidly (femtosecond timescale) through intersystem crossing (ISC) to the triplet state (T1) and internal conversion. []* Medium-polarity solvents: The S1 state deactivates through competing ISC pathways, with rates influenced by solvent polarity and energy gaps between states. []* High-polarity solvents: The S1 state is stabilized, and ISC becomes less favorable. Deactivation primarily occurs via a barrier crossing to a non-fluorescent perpendicular configuration. []

Q7: What is the role of the triplet state in the photoisomerization of this compound?

A: The triplet state (T1) plays a crucial role in the trans-to-cis photoisomerization of this compound. After excitation to the S1 state and intersystem crossing to the T1 state, the molecule can undergo rotation around the double bond, leading to isomerization. [, , ]

Q8: Can this compound generate singlet oxygen?

A: Yes, upon photoexcitation, several trans-4-nitrostilbene derivatives can generate singlet oxygen, a reactive oxygen species. This process involves energy transfer from the triplet state of the this compound to molecular oxygen. [, ]

Q9: What are the potential applications of this compound and its derivatives?

A: this compound derivatives show promise in various applications due to their electronic and optical properties:* Nonlinear optical (NLO) materials: They can be incorporated into polymers to create materials with second-order NLO properties, potentially useful in optical communication, data storage, and signal processing. [, , , , ]* Fluorescent probes: Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for applications like monitoring the curing process of resins. []* Molecular rotors: The fluorescence of some derivatives is quenched in non-viscous environments, making them useful for sensing viscosity changes. This has potential applications in detecting fuel adulteration. [, ]

Q10: What are the future directions for research on this compound?

A: Future research on this compound may focus on:* Developing more efficient NLO materials: This includes exploring new derivatives with improved hyperpolarizabilities and incorporating them into optimized polymer matrices. []* Expanding applications in sensing: Utilizing the fluorescence properties of this compound derivatives for developing new sensors for various analytes and environmental parameters. * Understanding its biological activity: Further investigating the interactions of this compound and its derivatives with biological systems, particularly their potential carcinogenicity and estrogenic activity. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.